molecular formula C12H22O2 B1615435 2-(2-Hydroxycyclohexyl)cyclohexan-1-ol CAS No. 17385-36-3

2-(2-Hydroxycyclohexyl)cyclohexan-1-ol

Cat. No.: B1615435
CAS No.: 17385-36-3
M. Wt: 198.3 g/mol
InChI Key: YHGWPWYUVDZVEX-UHFFFAOYSA-N
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Description

2-(2-Hydroxycyclohexyl)cyclohexan-1-ol is a cyclic alcohol with the chemical formula C12H22O2. This compound is characterized by the presence of two cyclohexane rings, each bearing a hydroxyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Hydroxycyclohexyl)cyclohexan-1-ol typically involves the hydrogenation of cyclohexanone in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the hydrogenation process. Common catalysts used in this reaction include palladium on carbon (Pd/C) and platinum oxide (PtO2).

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. These reactors allow for better control over reaction parameters, leading to higher yields and purity of the final product. The use of advanced catalytic systems and optimized reaction conditions further enhances the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Hydroxycyclohexyl)cyclohexan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a metal catalyst like palladium on carbon (Pd/C) to yield cyclohexanol derivatives.

    Substitution: Nucleophilic substitution reactions can occur with halogenating agents like thionyl chloride (SOCl2) to form chlorinated derivatives.

Major Products Formed

The major products formed from these reactions include cyclohexanone, cyclohexanol, and various halogenated cyclohexane derivatives .

Scientific Research Applications

2-(2-Hydroxycyclohexyl)cyclohexan-1-ol has garnered significant attention in scientific research due to its versatile applications:

    Chemistry: It serves as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and as a model compound for understanding biochemical pathways.

    Medicine: It has potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: The compound is utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Hydroxycyclohexyl)cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl groups present in the compound enable it to form hydrogen bonds with various biomolecules, influencing their structure and function. This interaction can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Cyclohexen-1-ol: A similar cyclic alcohol with a double bond in the cyclohexane ring.

    Cyclohexanol: A simpler cyclic alcohol with a single hydroxyl group on the cyclohexane ring.

    Cyclohexanone: A ketone derivative of cyclohexane with a carbonyl group instead of a hydroxyl group

Uniqueness

2-(2-Hydroxycyclohexyl)cyclohexan-1-ol is unique due to the presence of two hydroxyl groups on separate cyclohexane rings, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

2-(2-hydroxycyclohexyl)cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O2/c13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14/h9-14H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHGWPWYUVDZVEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C2CCCCC2O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20311428
Record name [1,1'-Bi(cyclohexane)]-2,2'-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20311428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17385-36-3
Record name NSC243177
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243177
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name [1,1'-Bi(cyclohexane)]-2,2'-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20311428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [1,1'-Bi(cyclohexane)]-2,2'-diol (mixture of isomers)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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